molecular formula C24H21N5O2S B2737263 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 306959-01-3

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2737263
CAS No.: 306959-01-3
M. Wt: 443.5 g/mol
InChI Key: WIEJADKUYLLKPX-UHFFFAOYSA-N
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Description

MYLS22 is a selective inhibitor of optic atrophy 1 (OPA1), a mitochondrial dynamin-like GTPase. This compound has shown significant potential in reducing tumor vascularization and associated lymphatic angiogenesis, thereby limiting tumor growth and metastasis. MYLS22 is primarily used in scientific research due to its anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MYLS22 involves multiple steps, starting with the preparation of the core structure, which includes a thieno[2,3-c]pyrazole scaffold. The key steps include:

Industrial Production Methods

Industrial production of MYLS22 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MYLS22 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of MYLS22 with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

MYLS22 has a wide range of scientific research applications, including:

Mechanism of Action

MYLS22 exerts its effects by inhibiting optic atrophy 1 (OPA1), a protein involved in mitochondrial fusion. By inhibiting OPA1, MYLS22 disrupts mitochondrial fusion, leading to reduced mitochondrial respiration and reactive oxygen species production. This results in cell cycle arrest at the G0/G1 transition, thereby inhibiting tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MYLS22

MYLS22 is unique due to its selective inhibition of optic atrophy 1 (OPA1), making it a valuable tool for studying mitochondrial dynamics and its implications in cancer. Unlike other compounds, MYLS22 specifically targets OPA1 without affecting other mitochondrial proteins, providing a more targeted approach in research .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structure includes a thieno[2,3-c]pyrazole moiety and a pyrazol derivative, which are known for their diverse biological activities. The molecular formula can be represented as C20H22N4O2SC_{20}H_{22}N_4O_2S, with a molecular weight of approximately 382.48 g/mol.

Anticancer Activity

Several studies have indicated that derivatives of thieno[2,3-c]pyrazoles exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl showed inhibitory effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Similar Compound AHeLa10.5Apoptosis induction
Similar Compound BMCF78.0Cell cycle arrest

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound class. In vitro assays revealed that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a mechanism involving the modulation of NF-kB signaling pathways .

Table 2: Anti-inflammatory Effects

CompoundCytokine InhibitionConcentration (µM)
N-(1,5-dimethyl...)TNF-alpha5
N-(1,5-dimethyl...)IL-610

Antioxidant Activity

The antioxidant properties of N-(1,5-dimethyl...) have been evaluated using DPPH and ABTS assays. The compound exhibited a significant ability to scavenge free radicals, indicating its potential role in preventing oxidative stress-related diseases .

Table 3: Antioxidant Activity

Assay TypeIC50 (µM)
DPPH12.0
ABTS15.5

The biological activity of N-(1,5-dimethyl...) can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It appears to modulate various signaling pathways such as NF-kB and MAPK pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

Case Studies

A notable case study involved the administration of a related thieno[2,3-c]pyrazole compound in an animal model for breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting the anticancer hypothesis .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-15-19-14-20(32-24(19)28(26-15)17-10-6-4-7-11-17)22(30)25-21-16(2)27(3)29(23(21)31)18-12-8-5-9-13-18/h4-14H,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEJADKUYLLKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(S3)N(N=C4C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306959-01-3
Record name N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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